3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
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Description
The compound “3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one” is a complex organic molecule. It contains several functional groups and rings, including an imidazo[2,1-b][1,3]thiazole ring, a methoxyphenyl group, a pyrimidinyl group, and a piperazinyl group .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available in the search results, similar compounds have been synthesized using microwave-assisted methods. For instance, 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .Future Directions
The future directions for research on this compound could involve further exploration of its potential pharmacological properties, given the diverse activities reported for similar imidazo[2,1-b][1,3,4]thiadiazole derivatives . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties could also be beneficial.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to modulate a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-31-19-6-3-17(4-7-19)20-15-29-18(16-32-23(29)26-20)5-8-21(30)27-11-13-28(14-12-27)22-24-9-2-10-25-22/h2-4,6-7,9-10,15-16H,5,8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXBBNAUULPQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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